7-chloro-5-phenyltetrazolo[1,5-a]quinazoline
Overview
Description
7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is a derivative within the broader chemical class of tetrazoloquinazolines. These compounds have attracted interest due to their versatile chemical properties and potential applications in various fields.
Synthesis Analysis
- The synthesis of tetrazoloquinazolines often involves reactions with α,β-unsaturated carbonyl compounds or their synthetic equivalents, yielding various derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazolines (Sidorenko & Orlov, 2008).
Molecular Structure Analysis
- Structural characterizations of tetrazoloquinazoline derivatives are typically achieved through techniques such as IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).
Chemical Reactions and Properties
- Reactions of tetrazoloquinazolines with N-nucleophiles lead to various transformations, highlighting the reactivity of the compound and its derivatives (Kholodnyak et al., 2016).
Physical Properties Analysis
- The physical properties of tetrazoloquinazolines can be deduced from spectroscopic data and elemental analyses, as these provide insights into their structural and electronic configurations (Sidorenko & Orlov, 2008).
Mechanism of Action
While the specific mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is not mentioned in the retrieved sources, quinazoline derivatives are known to exhibit a wide range of biological activities . They have been used in the treatment of various diseases, including cancer . The biological activity of these compounds is believed to be influenced by the properties of the substituents and their presence and position on the cyclic compounds .
Future Directions
Quinazoline derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline, continue to be a focus of research due to their significant biological activities . Future research will likely involve the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency . Additionally, further studies on the synthesis methods, chemical transformations, and biological activities of these compounds are expected .
properties
IUPAC Name |
7-chloro-5-phenyltetrazolo[1,5-a]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDWRCZRZLYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline |
Synthesis routes and methods
Procedure details
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